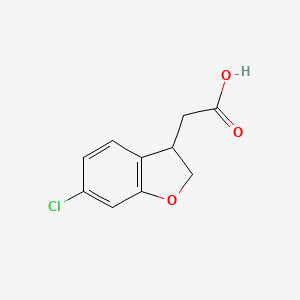![molecular formula C34H36N4O4 B12290966 Glycinamide, N-[2-(4-hydroxyphenyl)ethyl]glycyl-N-[1,1'-biphenyl]-4-ylglycyl-N2-(2-phenylethyl)-(9CI)](/img/structure/B12290966.png)
Glycinamide, N-[2-(4-hydroxyphenyl)ethyl]glycyl-N-[1,1'-biphenyl]-4-ylglycyl-N2-(2-phenylethyl)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycinamide, N-[2-(4-hydroxyphenyl)ethyl]glycyl-N-[1,1’-biphenyl]-4-ylglycyl-N2-(2-phenylethyl)-(9CI) is a complex organic compound with the molecular formula C34H36N4O4 This compound is characterized by its intricate structure, which includes multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycinamide, N-[2-(4-hydroxyphenyl)ethyl]glycyl-N-[1,1’-biphenyl]-4-ylglycyl-N2-(2-phenylethyl)-(9CI) involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of intermediate compounds, which are then combined through peptide bond formation. Common reagents used in these reactions include amino acid esters, ammonia, and various coupling agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, such as solid-phase peptide synthesis (SPPS) or solution-phase synthesis. These methods allow for the efficient production of the compound in significant quantities, ensuring its availability for research and commercial applications .
Chemical Reactions Analysis
Types of Reactions
Glycinamide, N-[2-(4-hydroxyphenyl)ethyl]glycyl-N-[1,1’-biphenyl]-4-ylglycyl-N2-(2-phenylethyl)-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce amine derivatives .
Scientific Research Applications
Glycinamide, N-[2-(4-hydroxyphenyl)ethyl]glycyl-N-[1,1’-biphenyl]-4-ylglycyl-N2-(2-phenylethyl)-(9CI) has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which Glycinamide, N-[2-(4-hydroxyphenyl)ethyl]glycyl-N-[1,1’-biphenyl]-4-ylglycyl-N2-(2-phenylethyl)-(9CI) exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biological processes, including enzyme activity, signal transduction, and gene expression . The compound’s structure allows it to bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
Other Glycinamide Derivatives: Various glycinamide derivatives exhibit similar chemical properties and applications, making them relevant for comparison.
Uniqueness
Glycinamide, N-[2-(4-hydroxyphenyl)ethyl]glycyl-N-[1,1’-biphenyl]-4-ylglycyl-N2-(2-phenylethyl)-(9CI) is unique due to its specific combination of functional groups and structural features.
Properties
Molecular Formula |
C34H36N4O4 |
|---|---|
Molecular Weight |
564.7 g/mol |
IUPAC Name |
N-[2-[(2-amino-2-oxoethyl)-(2-phenylethyl)amino]-2-oxoethyl]-2-[2-(4-hydroxyphenyl)ethylamino]-N-(4-phenylphenyl)acetamide |
InChI |
InChI=1S/C34H36N4O4/c35-32(40)24-37(22-20-26-7-3-1-4-8-26)34(42)25-38(30-15-13-29(14-16-30)28-9-5-2-6-10-28)33(41)23-36-21-19-27-11-17-31(39)18-12-27/h1-18,36,39H,19-25H2,(H2,35,40) |
InChI Key |
JAOKSQLUELFTBL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCN(CC(=O)N)C(=O)CN(C2=CC=C(C=C2)C3=CC=CC=C3)C(=O)CNCCC4=CC=C(C=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


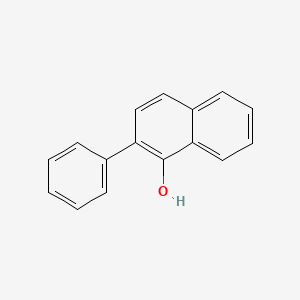

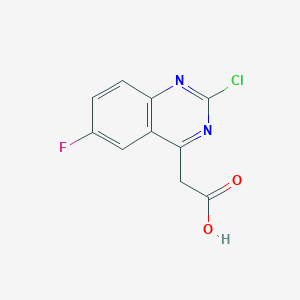
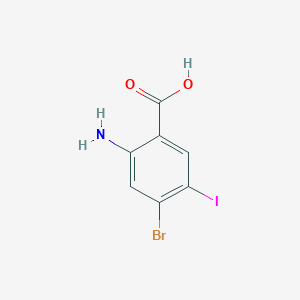
![3-[2-[2-[2-[2-[2-[(1E,3E,5Z)-5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid;chloride](/img/structure/B12290908.png)
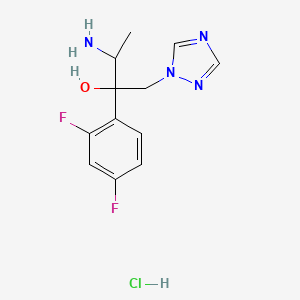
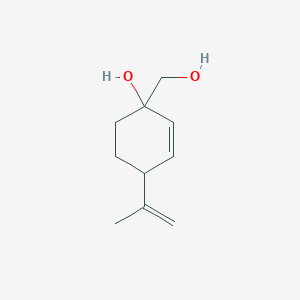
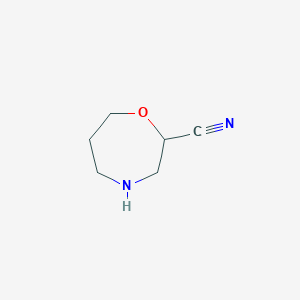
![8-Fluoro-14-(2-hydroxyacetyl)-2,13,15-trimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-5-one](/img/structure/B12290941.png)
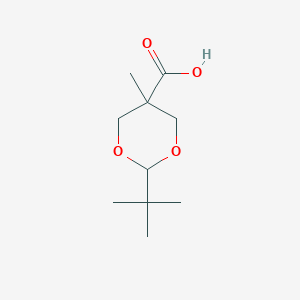
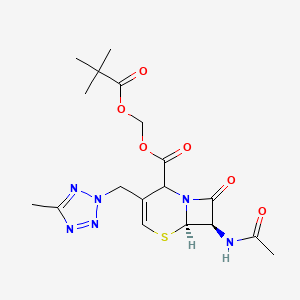
![6-[(4-chlorophenyl)methyl]-1-N-methyl-2H-quinazoline-1,2,4-triamine](/img/structure/B12290959.png)
![N-[9-[2-(2-chloroanilino)-2-oxoethyl]-9-azabicyclo[3.3.1]nonan-3-yl]-3,4,5-trimethoxybenzamide](/img/structure/B12290961.png)
